molecular formula C24H33N3O2 B247000 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

货号 B247000
分子量: 395.5 g/mol
InChI 键: CIHWTPINWZQJTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and function of B cells and other immune cells.

科学研究应用

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the proliferation and survival of B cells and other immune cells that are involved in the pathogenesis of these diseases. 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has also been shown to have synergistic effects with other drugs, such as rituximab and venetoclax, in preclinical models of lymphoma and leukemia. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in patients with B cell malignancies and autoimmune disorders.

作用机制

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one selectively inhibits the activity of BTK, which is a key signaling molecule in B cell receptor (BCR) signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which regulate the survival, proliferation, and differentiation of B cells. By inhibiting BTK, 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one blocks the activation of these pathways and induces apoptosis (cell death) in B cells. 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has also been shown to inhibit the production of inflammatory cytokines by immune cells, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. The compound has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability, high plasma exposure, and long half-life. In preclinical studies, 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has demonstrated significant antitumor activity in various models of B cell malignancies, including lymphoma and leukemia. The compound has also shown efficacy in preclinical models of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.

实验室实验的优点和局限性

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high potency and selectivity against BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B cells. However, there are also some limitations to using 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in lab experiments, such as its high cost and limited availability, as well as the potential for off-target effects and toxicity in non-BTK-expressing cells.

未来方向

There are several future directions for the research and development of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. One area of focus is the evaluation of the safety and efficacy of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in clinical trials for the treatment of B cell malignancies and autoimmune disorders. Another area of focus is the identification of biomarkers that can predict response to 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and guide patient selection for therapy. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and its potential role in combination therapy with other drugs. Finally, the development of more potent and selective BTK inhibitors, as well as the optimization of the pharmacokinetic properties of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, may lead to the discovery of new therapeutic agents for the treatment of B cell malignancies and autoimmune disorders.

合成方法

The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves several steps, including the preparation of the key intermediate 3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, followed by the coupling of this intermediate with 4-cyclohexylpiperazine under appropriate reaction conditions. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been described in detail in several research articles, and the compound has been synthesized in both academic and industrial settings.

属性

分子式

C24H33N3O2

分子量

395.5 g/mol

IUPAC 名称

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C24H33N3O2/c28-24-21(18-25-12-6-7-13-25)23(20-10-4-5-11-22(20)29-24)27-16-14-26(15-17-27)19-8-2-1-3-9-19/h4-5,10-11,19H,1-3,6-9,12-18H2

InChI 键

CIHWTPINWZQJTK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(C(=O)OC4=CC=CC=C43)CN5CCCC5

规范 SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(C(=O)OC4=CC=CC=C43)CN5CCCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。